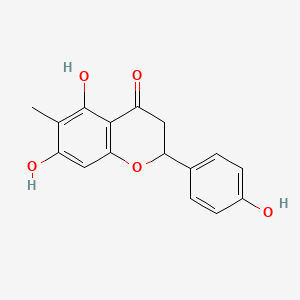

Poriol

Übersicht

Beschreibung

. This compound is a derivative of flavonoids, which are known for their diverse biological activities.

Vorbereitungsmethoden

Die Synthese von NSC-180246 umfasst mehrere Schritte, beginnend mit der Herstellung der Chromen-4-on-Grundstruktur. Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden. Die Hydroxylgruppen werden durch selektive Hydroxylierungsreaktionen eingeführt, während die Methylgruppe durch Methylierungsreaktionen hinzugefügt wird. Industrielle Produktionsmethoden können die Optimierung dieser Reaktionen für höhere Ausbeuten und Reinheit beinhalten, unter Verwendung von Katalysatoren und kontrollierten Reaktionsbedingungen .

Analyse Chemischer Reaktionen

NSC-180246 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zusätzliche sauerstoffhaltige funktionelle Gruppen einführen, wodurch die biologische Aktivität der Verbindung möglicherweise verändert wird.

Reduktion: Diese Reaktion kann sauerstoffhaltige Gruppen entfernen, wodurch die Lipophilie der Verbindung möglicherweise erhöht wird.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile, die bestimmte funktionelle Gruppen auf der Verbindung ersetzen können.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

NSC-180246 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Chemie und Reaktivität von Flavonoiden verwendet.

Biologie: Es wird auf seine potenziellen antioxidativen und entzündungshemmenden Eigenschaften untersucht.

Medizin: Es werden laufend Forschungsarbeiten durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen, darunter Krebs und neurodegenerative Erkrankungen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet

Wirkmechanismus

Der Wirkmechanismus von NSC-180246 beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es die Aktivität von Enzymen beeinflusst, die an oxidativem Stress und Entzündungen beteiligt sind. Die Verbindung kann auch mit zellulären Rezeptoren interagieren und Signaltransduktionswege beeinflussen, die das Zellwachstum und das Überleben regulieren .

Wirkmechanismus

The mechanism of action of NSC-180246 involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound can also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

NSC-180246 kann mit anderen Flavonoidderivaten wie Quercetin und Kaempferol verglichen werden. Während alle diese Verbindungen eine gemeinsame Flavonoidstruktur aufweisen, ist NSC-180246 aufgrund seiner spezifischen Hydroxyl- und Methylgruppen einzigartig, die ihm unterschiedliche biologische Aktivitäten verleihen. Zu den ähnlichen Verbindungen gehören:

Quercetin: Bekannt für seine antioxidativen Eigenschaften.

Kaempferol: Bekannt für seine entzündungshemmenden Eigenschaften.

Luteolin: Bekannt für seine potenziellen krebshemmenden Eigenschaften

NSC-180246 zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen aus, die im Vergleich zu seinen Gegenstücken ein breiteres Spektrum an biologischen Aktivitäten bieten können.

Biologische Aktivität

Poriol, a flavonoid compound with the chemical formula and a molecular weight of approximately 286.28 daltons, is primarily isolated from the plant species Pseudotsuga sinensis (Chinese Douglas fir). This compound exhibits a complex structure characterized by multiple hydroxyl groups, which significantly contribute to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

1. Overview of Biological Activities

This compound has demonstrated a range of biological activities that suggest its potential as a therapeutic agent. Key activities include:

- Antioxidant Activity : this compound has shown antioxidant properties, which help protect cells from oxidative stress caused by free radicals. A study published in Natural Product Sciences indicated that this compound exhibited antioxidant activity in cell cultures, although further research is necessary to fully elucidate its health benefits.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, potentially modulating pathways involved in inflammation.

- Antiviral Potential : Preliminary studies suggest that flavonoids, including this compound, may enhance resistance against viruses by regulating inflammatory and immune responses. This is particularly relevant in the context of viral infections like COVID-19 .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Interaction with Molecular Targets : this compound interacts with various enzymes and cellular receptors, influencing signal transduction pathways that regulate cell growth and survival. It has been noted to modulate the activity of enzymes involved in oxidative stress and inflammation.

- Cellular Uptake and Bioavailability : The presence of hydroxyl groups in this compound enhances its solubility and bioavailability, allowing for better absorption and efficacy within biological systems.

3. Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, it is useful to compare it with other flavonoids:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Quercetin | Strong antioxidant properties | |

| Kaempferol | Exhibits anti-inflammatory effects | |

| Rutin | Glycoside form with enhanced solubility | |

| Apigenin | Potential anti-cancer properties |

This compound's specific structural features contribute to its distinct pharmacological profile, differentiating it from more commonly studied flavonoids like quercetin and kaempferol.

4. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Study : In a 2013 study published in Natural Product Sciences, researchers found that this compound exhibited significant antioxidant activity in vitro. This study highlighted its potential application in preventing oxidative stress-related diseases.

- Anti-inflammatory Research : Ongoing investigations are examining this compound's effects on inflammatory pathways. These studies aim to clarify how this compound can be utilized in treating inflammatory conditions such as arthritis and other chronic diseases.

- Antiviral Activity Exploration : Recent research has focused on the antiviral properties of flavonoids, including this compound. Studies suggest that these compounds may play a role in modulating immune responses during viral infections .

5. Conclusion

This compound represents a promising compound within the flavonoid family, exhibiting various biological activities that warrant further investigation. Its antioxidant, anti-inflammatory, and potential antiviral properties highlight its therapeutic potential across multiple domains of medicine. Continued research is essential to fully understand its mechanisms of action and to explore its applications in clinical settings.

Eigenschaften

CAS-Nummer |

14348-16-4 |

|---|---|

Molekularformel |

C16H14O5 |

Molekulargewicht |

286.28 g/mol |

IUPAC-Name |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O5/c1-8-11(18)6-14-15(16(8)20)12(19)7-13(21-14)9-2-4-10(17)5-3-9/h2-6,13,17-18,20H,7H2,1H3/t13-/m0/s1 |

InChI-Schlüssel |

SLFZBNOERHGNMI-ZDUSSCGKSA-N |

SMILES |

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O |

Isomerische SMILES |

CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O |

Kanonische SMILES |

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O |

Key on ui other cas no. |

14348-16-4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of Poriol?

A1: this compound has been isolated from several plant species. Research indicates its presence in Pinus radiata [], Pseudotsuga menziesii [], and Pseudotsuga sinensis []. In these species, it appears as a component of both the roots and mycorrhizas, symbiotic structures formed between plant roots and fungi [].

Q2: Does the concentration of this compound vary within the plant?

A2: Yes, research suggests that the concentration of this compound, along with other extractives and polyphenols, can vary within the plant. For instance, in Pinus radiata, the concentration of these compounds was found to be higher in the roots compared to the mycorrhizas []. Additionally, within the mycorrhizas, these compounds were found to be concentrated in the outer layer [].

Q3: What is the proposed role of this compound in plants?

A3: While the exact role of this compound in plants is still under investigation, its presence in mycorrhizas suggests a potential role in their establishment and function []. Mycorrhizas play a crucial role in nutrient uptake and overall plant health. The higher concentration of polyphenols, including this compound, in the outer layer of mycorrhizas suggests they might be involved in interactions with the surrounding soil environment [].

Q4: Has the structure of this compound been confirmed through synthesis?

A4: Yes, the structure of this compound and its 7,4'-dimethyl ether have been confirmed through unambiguous synthesis []. This synthetic confirmation provides a foundation for further research into its properties and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.